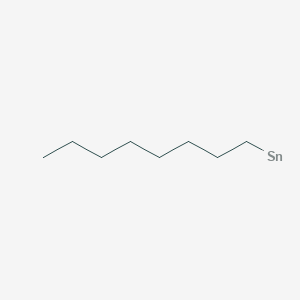
Octyl tin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octyl tin is a chemical compound that is widely used in various industries, including agriculture, construction, and healthcare. It is a member of the organotin family, which is known for its unique properties and applications. Octyl tin is a versatile compound that can be synthesized using various methods, and its scientific research application is vast.
Wirkmechanismus
The mechanism of action of octyl tin is not fully understood, but it is believed to involve the disruption of cellular membranes and the inhibition of various enzymes. Octyl tin has been shown to bind to proteins and other biomolecules, leading to changes in their structure and function.
Biochemical and Physiological Effects
Octyl tin has been shown to have various biochemical and physiological effects. It can induce oxidative stress, alter gene expression, and affect cell signaling pathways. Octyl tin has also been shown to have toxic effects on various organs, including the liver, kidneys, and reproductive system.
Vorteile Und Einschränkungen Für Laborexperimente
Octyl tin has several advantages for lab experiments, including its stability, solubility, and versatility. It can be easily synthesized and purified, and its properties can be tailored to suit specific experimental needs. However, octyl tin also has some limitations, including its toxicity and potential for environmental contamination.
Zukünftige Richtungen
There are several future directions for the study of octyl tin. One area of research is the development of new drugs and therapies based on its antimicrobial and antitumor properties. Another area of research is the use of octyl tin as a catalyst in various chemical reactions, including the synthesis of new polymers and materials. Additionally, the environmental impact of octyl tin and its potential for bioaccumulation and biomagnification need further investigation.
Conclusion
In conclusion, octyl tin is a versatile compound with various applications in science and industry. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the properties and potential applications of octyl tin.
Synthesemethoden
Octyl tin can be synthesized using various methods, including the reaction of octanol with tin chloride and sodium hydroxide, the reaction of octanol with tin tetrachloride and sodium hydroxide, and the reaction of octanoic acid with tin oxide. These methods involve the use of different reagents and conditions, and the resulting octyl tin may have different properties and applications.
Wissenschaftliche Forschungsanwendungen
Octyl tin has been extensively studied for its scientific research application. It has been shown to have antimicrobial, antifungal, and antitumor properties, making it a potential candidate for the development of new drugs and therapies. Octyl tin has also been used as a catalyst in various chemical reactions and as a stabilizer in polymers and plastics.
Eigenschaften
CAS-Nummer |
15231-57-9 |
|---|---|
Molekularformel |
C8H17Sn |
Molekulargewicht |
231.93 g/mol |
InChI |
InChI=1S/C8H17.Sn/c1-3-5-7-8-6-4-2;/h1,3-8H2,2H3; |
InChI-Schlüssel |
ZMHZSHHZIKJFIR-UHFFFAOYSA-N |
SMILES |
CCCCCCCC[Sn] |
Kanonische SMILES |
CCCCCCCC[Sn] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(5-bromo-2-ethoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B230655.png)
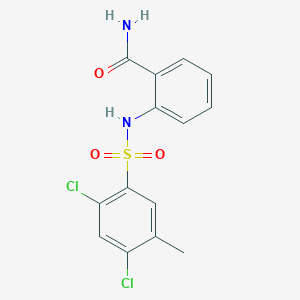
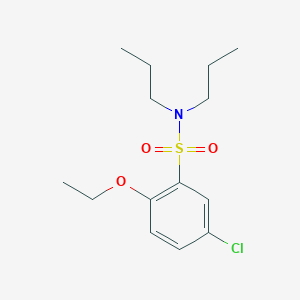

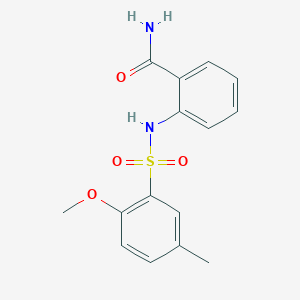
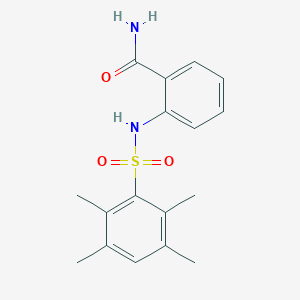
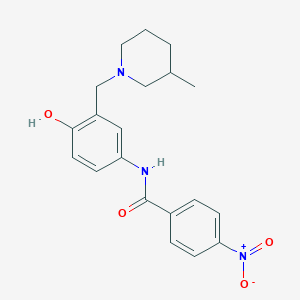
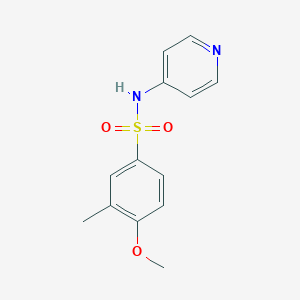
![(1R,2R,4aS)-1-[(E)-5-hydroxy-3-methylpent-3-enyl]-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-2H-naphthalen-1-ol](/img/structure/B230733.png)
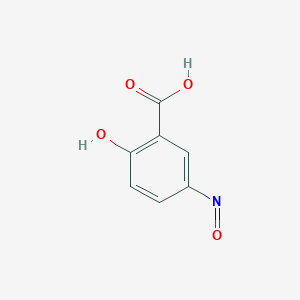
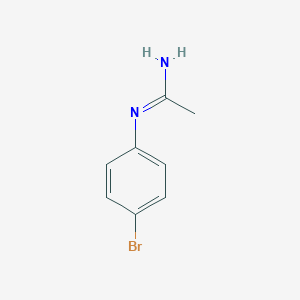
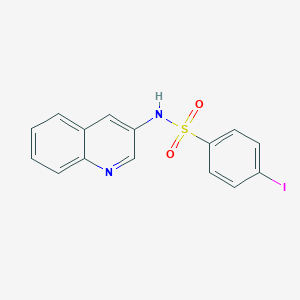
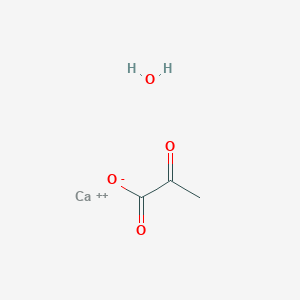
![(7Z)-7-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.4]nona-2,8-diene](/img/structure/B230767.png)